molecular formula C18H21ClN4O B14087071 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Cat. No.: B14087071
M. Wt: 344.8 g/mol
InChI Key: GJKUCBGCOKBRLO-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a complex organic compound that features both indole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Moiety: Starting with a chlorinated indole derivative, such as 5-chloroindole, which can be synthesized via Fischer indole synthesis.

    Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized separately, often starting from hydrazine and a diketone.

    Coupling Reaction: The final step involves coupling the indole and pyrazole moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of corresponding indole and pyrazole oxides.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The indole and pyrazole rings can interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
  • N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is unique due to the presence of the chloro group on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its bromo and fluoro analogs.

Properties

Molecular Formula

C18H21ClN4O

Molecular Weight

344.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide

InChI

InChI=1S/C18H21ClN4O/c1-11-15(12(2)23-22-11)4-6-18(24)20-8-7-13-10-21-17-5-3-14(19)9-16(13)17/h3,5,9-10,21H,4,6-8H2,1-2H3,(H,20,24)(H,22,23)

InChI Key

GJKUCBGCOKBRLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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